molecular formula C6H12ClNO B8098331 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol hydrochloride

3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol hydrochloride

Cat. No.: B8098331
M. Wt: 149.62 g/mol
InChI Key: PVPSSLPIMHVMQV-UHFFFAOYSA-N
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Description

3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol hydrochloride is a bicyclo[1.1.1]pentane (BCP) derivative featuring both hydroxyl (-OH) and aminomethyl (-CH2NH2) substituents. BCP scaffolds are valued in medicinal chemistry as bioisosteres for tert-butyl, alkynyl, or aryl groups due to their rigid, three-dimensional structure and improved pharmacokinetic properties. Key properties include:

  • Reactivity: The hydroxyl group enables hydrogen bonding, while the aminomethyl group provides nucleophilic reactivity for further functionalization.
  • Applications: Likely used as a building block in drug discovery, particularly for modifying solubility or target binding.

Properties

IUPAC Name

3-(aminomethyl)bicyclo[1.1.1]pentan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-4-5-1-6(8,2-5)3-5;/h8H,1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPSSLPIMHVMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol hydrochloride is a bicyclic organic compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and modulation of neurotransmitter systems. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, applications, and related compounds.

  • Chemical Formula : C₆H₁₂ClNO
  • Molecular Weight : 149.62 g/mol
  • IUPAC Name : 3-(aminomethyl)bicyclo[1.1.1]pentan-1-ol
  • CAS Number : 2227206-71-3

The compound is characterized by a bicyclo[1.1.1] structure, which includes a nitrogen atom attached to a hydroxymethyl group, contributing to its unique pharmacological properties.

Research indicates that 3-(aminomethyl)bicyclo[1.1.1]pentan-1-ol hydrochloride interacts with neurotransmitter systems, particularly dopamine and serotonin pathways. This interaction suggests potential therapeutic roles in mood disorders and neurodegenerative diseases, although specific mechanisms remain under investigation.

Neuroprotective Effects

Preliminary studies have indicated that this compound may exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease by modulating neuroinflammation and neuronal survival pathways .

Interaction Studies

Studies have focused on the compound's effects on neurotransmitter receptors and enzyme activities:

Study Type Findings
Neurotransmitter InteractionInfluences dopamine and serotonin pathways, indicating potential therapeutic roles in mood disorders.
Enzyme InhibitionExhibits enzyme inhibitory activity with improvements in passive permeability and solubility compared to traditional compounds .

1. Neuroprotection in Animal Models

In a study involving animal models of neurodegeneration, 3-(aminomethyl)bicyclo[1.1.1]pentan-1-ol hydrochloride was administered to assess its protective effects against neurotoxic agents. Results indicated a significant reduction in neuronal death and inflammation markers compared to control groups, highlighting its potential as a neuroprotective agent .

2. Anti-inflammatory Properties

Another study evaluated the anti-inflammatory properties of derivatives of bicyclo[1.1.1]pentane structures, including 3-(aminomethyl)bicyclo[1.1.1]pentan-1-ol hydrochloride. The compound was shown to significantly attenuate lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50%, demonstrating its efficacy in modulating inflammatory responses .

Toxicological Profile

While the compound shows promise for therapeutic applications, it is essential to consider its safety profile:

  • Skin Irritation : Potential for causing skin irritation upon contact.
  • Ingestion Risks : Classified as harmful if ingested; appropriate safety measures should be taken during handling .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₁₂ClNO
  • Molecular Weight : 149.62 g/mol
  • Structural Features : The compound features a bicyclo[1.1.1] framework with an amine and hydroxyl group, contributing to its unique chemical reactivity and biological activity.

Pharmaceutical Development

3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol hydrochloride is being investigated as a potential lead compound for developing new medications targeting neurological disorders. Its ability to interact with neurotransmitter systems suggests it may have neuroprotective effects and could be beneficial in treating conditions such as depression and anxiety disorders.

Neuropharmacology

Research indicates that this compound may influence dopamine and serotonin pathways, which are critical in mood regulation and neurodegenerative diseases. Interaction studies have shown that it can modulate the activity of specific receptors, potentially leading to therapeutic applications in treating psychiatric disorders.

Biochemical Research

The compound serves as a valuable tool for studying molecular interactions and biological pathways due to its unique structural properties. It can be used in enzyme assays to explore its effects on various biochemical processes, including enzyme inhibition or activation.

Chemical Synthesis

In synthetic chemistry, 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol hydrochloride acts as a building block for creating more complex molecules. Its reactivity allows for various chemical transformations, including oxidation, reduction, and substitution reactions, making it a versatile reagent in organic synthesis .

Toxicological Considerations

While exploring its applications, it is essential to consider the toxicological profile of 3-(aminomethyl)bicyclo[1.1.1]pentan-1-ol hydrochloride:

  • Skin Irritation : The compound may cause skin irritation upon contact.
  • Ingestion Risks : It is deemed harmful if ingested, necessitating careful handling during laboratory procedures.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol hydrochloride with structurally similar BCP derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Notable Properties
3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride C5H10ClNO 135.59 -NH2, -OH 2007921-20-0 Hazardous (H302, H315, H319, H335); stored under inert atmosphere
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride C7H12ClNO2 193.63 -NH2, -COOCH3 676371-65-6 Ester group enhances lipophilicity; used in peptide mimetics
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride C7H12ClNO2 193.63 -CH2NH2, -COOH Not explicitly listed Carboxylic acid improves water solubility; potential for salt formation
(2R)-2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride C8H11ClF3NO2 245.63 -CF3, -NH2, -COOH 75525836 (PubChem CID) Trifluoromethyl group increases metabolic stability; chiral center for selectivity
Methyl 2-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]acetate hydrochloride C9H16ClNO2 223.69 -CH2NH2, -COOCH3, -CH2- 2231676-90-5 Extended alkyl chain may enhance membrane permeability

Q & A

Q. What are the standard synthetic routes for 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol hydrochloride, and how are intermediates characterized?

A common method involves condensation reactions using bicyclo[1.1.1]pentan-1-amine hydrochloride with aldehydes or ketones in dichloromethane, catalyzed by triethylamine. For example, imine formation with 2-formylbenzonitrile proceeds at room temperature, followed by purification via silica gel chromatography . Intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. X-ray crystallography may resolve stereochemical ambiguities in bicyclic systems .

Q. Which analytical techniques are critical for verifying the purity and structure of this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm the bicyclo[1.1.1]pentane scaffold and substituent positions.
  • Mass Spectrometry : HRMS ensures correct molecular weight and isotopic patterns.
  • HPLC : Purity assessment using reverse-phase columns with UV detection.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability under inert atmospheres .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Storage : 2–8°C under inert gas (argon/nitrogen) to prevent degradation .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in functionalizing the bicyclo[1.1.1]pentane core?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysis : Iridium catalysts enable hydrogen-borrowing alkylation at room temperature, reducing side reactions .
  • Purification : Gradient elution (0–2% methanol in CH2_2Cl2_2) with silica gel chromatography minimizes impurities .

Q. What mechanistic insights explain discrepancies in the reactivity of the aminomethyl group under acidic vs. basic conditions?

Protonation of the aminomethyl group under acidic conditions stabilizes the intermediate, favoring nucleophilic substitution. In basic media, deprotonation may lead to competing elimination pathways. DFT calculations and kinetic studies (e.g., monitoring by 1H^1H-NMR) can validate proposed mechanisms .

Q. How do structural modifications (e.g., tert-butyl or trifluoromethyl substituents) impact the compound’s physicochemical properties?

  • Hydrophobicity : tert-Butyl groups increase logP values, enhancing membrane permeability.
  • Electron-Withdrawing Effects : Trifluoromethyl groups reduce basicity of the aminomethyl moiety, altering reactivity in cross-coupling reactions. Comparative studies using analogs (e.g., 3-(trifluoromethyl)bicyclo[1.1.1]pentane derivatives) highlight these trends .

Q. What strategies resolve contradictions in stability data reported for this compound?

  • Controlled Stress Testing : Expose the compound to varied temperatures, humidity, and light to identify degradation pathways (e.g., via LC-MS).
  • Dynamic Vapor Sorption (DVS) : Quantifies hygroscopicity, which may explain batch-to-batch variability in stability .

Q. How can computational modeling predict the compound’s behavior in biological systems?

Molecular docking (e.g., AutoDock Vina) assesses binding affinity to target proteins, while MD simulations evaluate conformational stability in aqueous environments. QSAR models correlate structural features (e.g., bicyclic strain) with pharmacokinetic parameters .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve signal overlaps .
  • Stereochemical Purity : Chiral HPLC or Mosher’s ester analysis confirms enantiomeric excess in derivatives .

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